2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4S/c1-14(2)9-10-26-18-12-16(6-8-19(18)30-13-22(3,4)21(26)27)25-31(28,29)20-11-15(23)5-7-17(20)24/h5-8,11-12,14,25H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQSCTDYGRLKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides and oxazepines. Its complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 452.5 g/mol. The presence of fluorine atoms in its structure may influence its pharmacokinetic properties and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26F2N2O4S |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 922126-03-2 |
Preliminary studies suggest that compounds similar to this compound may act as modulators at various neurotransmitter receptors. Specifically:
- CB1 Receptors : Potential partial/full agonist activity has been noted in related compounds.
- 5-HT2A Receptors : Interaction with serotonin receptors may contribute to psychoactive effects.
- NMDA Receptors : Possible involvement in neuroprotective mechanisms through modulation of glutamatergic signaling.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases due to modulation of neurotransmitter systems.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.
Case Studies
A study evaluating the biological activity of related oxazepine derivatives found significant anticancer properties in vitro. The study reported IC50 values indicating the concentration required for 50% inhibition of cell growth in various cancer cell lines.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2,5-Difluoro-N-(5-isopentyl...) | 12.5 | MCF7 (breast cancer) |
| Related Oxazepine Derivative | 15.0 | HeLa (cervical cancer) |
| Another Benzamide Compound | 10.0 | A549 (lung cancer) |
Q & A
Basic: What are the critical steps in designing a synthesis route for this compound?
Answer:
The synthesis route should integrate retrosynthetic analysis to break down the complex structure into simpler precursors, focusing on the benzoxazepine core and sulfonamide linkage. Key steps include:
- Functional group compatibility : Ensure protecting groups (e.g., for the sulfonamide) are stable under reaction conditions.
- Stepwise assembly : Prioritize forming the benzo[b][1,4]oxazepine ring via cyclization reactions, followed by sulfonylation at the 7-position.
- Reaction condition screening : Use statistical Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
Advanced: How can computational quantum chemistry enhance reaction path optimization?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability, guiding experimentalists to bypass high-energy pathways. For example:
- Reaction path search : Identify low-barrier pathways for sulfonamide bond formation using methods like the artificial force-induced reaction (AFIR) .
- Solvent effects : Simulate solvent interactions to select optimal media (e.g., polar aprotic solvents for nucleophilic substitutions).
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine atoms at 2,5-positions on the benzene ring) and stereochemistry of the tetrahydrobenzooxazepine core.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H] ion for CHFNOS).
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) groups .
Advanced: How can conflicting data between computational predictions and experimental outcomes be resolved?
Answer:
- Error source analysis : Compare computational assumptions (e.g., gas-phase vs. solvent-inclusive models) with experimental conditions.
- Multivariate statistics : Apply principal component analysis (PCA) to identify outliers in datasets, such as unexpected byproducts from side reactions .
- Hybrid workflows : Combine machine learning (e.g., Bayesian optimization) with DFT to refine predictive accuracy using experimental feedback .
Basic: What methodologies optimize purity during purification?
Answer:
- Chromatographic techniques : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the target compound from regioisomers.
- Crystallization screening : Test solvents (e.g., ethyl acetate/hexane) to maximize crystal lattice stability and minimize impurities.
- In-line analytics : Monitor purity via LC-MS during process development .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization?
Answer:
- Substituent scanning : Replace fluorine atoms with other halogens (e.g., Cl, Br) to evaluate electronic effects on sulfonamide reactivity.
- Scaffold diversification : Modify the isopentyl group to alter lipophilicity and assess bioavailability via logP measurements.
- Bioisosteric replacements : Test sulfonamide alternatives (e.g., carbamates) while maintaining hydrogen-bonding capacity .
Basic: What experimental designs mitigate scale-up challenges?
Answer:
- Process intensification : Use microreactors to control exothermic reactions (e.g., sulfonylation) and improve heat/mass transfer.
- Kinetic profiling : Conduct time-course studies to identify rate-limiting steps (e.g., cyclization) under scaled conditions.
- QbD (Quality by Design) : Define critical process parameters (CPPs) like mixing efficiency and temperature gradients .
Advanced: How can in silico models predict biological target engagement?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro assays.
- Pharmacophore mapping : Identify essential interactions (e.g., hydrogen bonds with the sulfonamide group) using MOE or Schrödinger.
- ADMET prediction : Estimate pharmacokinetic properties (e.g., CYP450 inhibition) with tools like SwissADME .
Basic: What statistical methods validate assay reproducibility?
Answer:
- ANOVA (Analysis of Variance) : Compare intra- and inter-assay variability for dose-response curves (e.g., IC determinations).
- Power analysis : Determine sample sizes required to detect significant effects (e.g., α = 0.05, β = 0.2).
- Control charts : Track assay performance over time to detect drifts in sensitivity .
Advanced: How does the compound’s conformation influence membrane permeability?
Answer:
- Molecular dynamics (MD) simulations : Model lipid bilayer interactions to assess passive diffusion rates.
- PAMPA assay : Measure artificial membrane permeability and correlate with computational logP/logD values.
- Caco-2 cell monolayers : Quantify active transport mechanisms (e.g., efflux by P-glycoprotein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
